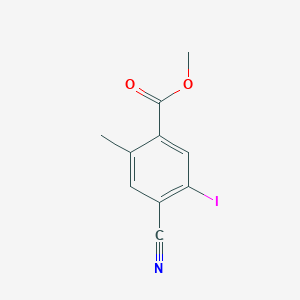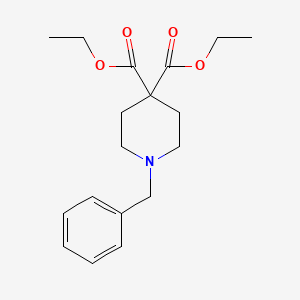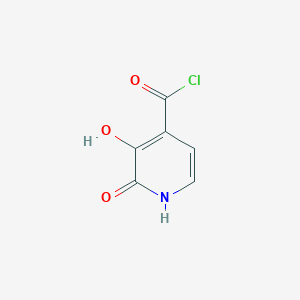
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyridine family This compound is characterized by a pyridine ring with a hydroxyl group at the 3-position, a keto group at the 2-position, and a carbonyl chloride group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-oxo-1,2-dihydropyridine with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-2-oxo-1,2-dihydropyridine
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
Product: this compound
The reaction mechanism involves the substitution of the hydroxyl group with a chlorine atom, facilitated by the thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form a keto group, resulting in the formation of 2,3-dioxo-1,2-dihydropyridine-4-carbonyl chloride.
Reduction Reactions: The keto group at the 2-position can be reduced to form a hydroxyl group, yielding 3-hydroxy-2-hydroxy-1,2-dihydropyridine-4-carbonyl chloride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Dioxo Compounds: Formed from oxidation reactions.
Hydroxy Compounds: Formed from reduction reactions.
Scientific Research Applications
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target enzyme or protein, resulting in various biological effects. The hydroxyl and keto groups also contribute to the compound’s reactivity and binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylate: Similar in structure but contains a quinoline ring instead of a pyridine ring.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl and keto groups but differ in the position of the carbonyl chloride group.
Pyridine Compounds: Various pyridine derivatives with different substituents at the 3- and 4-positions.
Uniqueness
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 4-position, which imparts distinct reactivity and chemical properties
Properties
Molecular Formula |
C6H4ClNO3 |
|---|---|
Molecular Weight |
173.55 g/mol |
IUPAC Name |
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO3/c7-5(10)3-1-2-8-6(11)4(3)9/h1-2,9H,(H,8,11) |
InChI Key |
GREHRZJSDMWEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1C(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


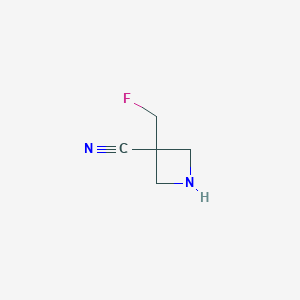
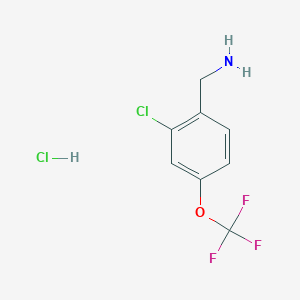
![N-{4-[(Pyrimidin-2-yl)amino]benzoyl}-L-glutamic acid](/img/structure/B8641236.png)
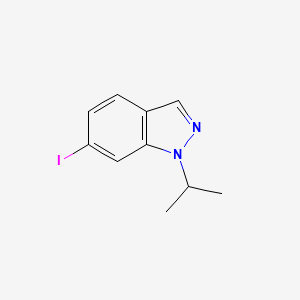
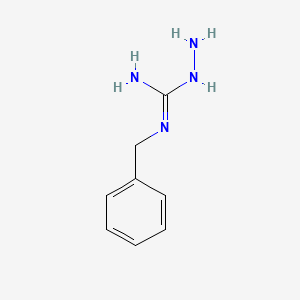
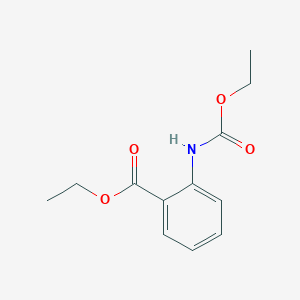
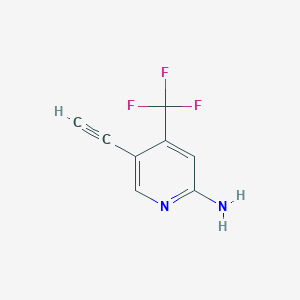
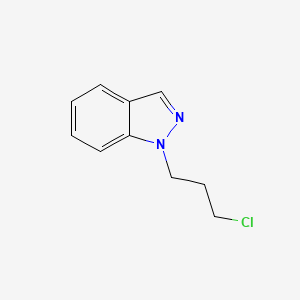

![1,6,7,8-Tetrahydro-5H-cyclopenta[d]imidazo[1,2-a]pyrimidin-5-one](/img/structure/B8641290.png)
![[4-(Trifluoromethyl)phenyl]carbamyl fluoride](/img/structure/B8641297.png)

